3,5-Diaminonitrobenzene, also known as 5-nitro-1,3-benzenediamine, is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 . It is primarily used for research and development purposes .
The synthesis of 3,5-Diaminonitrobenzene involves multiple steps, including nitration, nucleophilic substitution, and diazo-reaction processes. One method involves the preparation of 3,5-diaminonitrobenzene and the subsequent amidation reaction between 3,5-diaminonitrobenzene and glutaric anhydride to produce N,N’-(5-nitro-1,3-phenylene)-bis-glutaramide .
The molecular structure of 3,5-Diaminonitrobenzene is characterized by a benzene ring substituted with two amino groups and one nitro group . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 427.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors .
3,5-Diaminonitrobenzene has a molar refractivity of 41.3±0.3 cm³, a polar surface area of 98 Ų, and a molar volume of 105.8±3.0 cm³ . It has a surface tension of 77.9±3.0 dyne/cm and a polarizability of 16.4±0.5 10^-24 cm³ .
3,5-Diaminonitrobenzene is an organic compound classified as an aromatic amine. It is characterized by the presence of two amino groups and one nitro group on a benzene ring. This compound is significant in various chemical applications, particularly in the synthesis of dyes and as a precursor for other chemical compounds.
This compound falls under the category of nitroanilines, which are known for their diverse applications in dye manufacturing and as intermediates in organic synthesis. It is also categorized as an aromatic amine, which plays a crucial role in various industrial processes.
The synthesis of 3,5-diaminonitrobenzene typically involves two main steps: nitration followed by reduction.
In a typical synthesis procedure, the reaction conditions are carefully controlled to optimize yield and purity. For instance, extending the reaction time during the reduction phase can enhance product yield significantly . The isolation of the product often involves extraction techniques followed by purification methods such as column chromatography.
The molecular formula for 3,5-diaminonitrobenzene is . The structure consists of a benzene ring with two amino groups () and one nitro group () positioned at the 3 and 5 carbon atoms.
3,5-Diaminonitrobenzene participates in various chemical reactions:
The reactivity of 3,5-diaminonitrobenzene is influenced by its functional groups, which can be modified under different reaction conditions to produce desired derivatives for specific applications .
The mechanism of action for 3,5-diaminonitrobenzene primarily involves its role as a substrate in various chemical transformations. In dye synthesis, it acts as a coupling component that reacts with diazonium salts to form azo compounds.
The efficiency of these reactions can be affected by factors such as pH, temperature, and the presence of catalysts or solvents. For example, using polar solvents can enhance solubility and reactivity during dye formation.
3,5-Diaminonitrobenzene has several important applications:
The industrial synthesis of 3,5-diaminonitrobenzene originated with the Bechamp reduction (iron/acetic acid-mediated reduction) of 1,3-dinitrobenzene, which generated substantial iron sludge waste (≥3 kg per kg product) and required costly separation processes [1] [9]. Early nitration methods employed sulfuric-nitric acid mixtures for benzene dinitration, but suffered from poor regioselectivity—yielding only ~60% meta-isomer due to ortho/para byproducts [8]. By the 1970s, catalytic hydrogenation emerged using Raney nickel under high-pressure H₂ (5–10 MPa), improving yield to 80–85% but requiring stringent moisture control to prevent catalyst deactivation [9]. A significant breakthrough came with hydrazine hydrate reduction, which achieved 90% yield under mild conditions (80°C, atmospheric pressure), though toxicity concerns limited industrial adoption [5]. These historical methods established foundational principles but highlighted the need for sustainable innovations.
Table 1: Evolution of Synthetic Routes for 3,5-Diaminonitrobenzene
Era | Method | Catalyst/Reductant | Yield (%) | Key Limitations |
---|---|---|---|---|
Pre-1960s | Bechamp reduction | Iron/Acetic acid | 65–70 | High iron sludge waste |
1960–1980 | Acidic nitration | H₂SO₄/HNO₃ | 60–68 | Low meta-selectivity |
1970–1990 | High-pressure H₂ | Raney nickel | 80–85 | Catalyst pyrophoricity |
Post-2000 | Hydrazine reduction | Pd/C | 88–90 | Hydrazine toxicity hazards |
Modern catalytic hydrogenation leverages heterogeneous palladium systems for efficient nitro reduction. Pd/C (1–5 wt%) in aqueous NaOH enables selective reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid at 50–60°C and 3–4 MPa H₂, achieving >95% yield and >99% purity after acidification [2] [5]. Critical to success is pH control—maintaining alkaline conditions prevents carboxylic acid protonation, enhancing substrate solubility and preventing catalyst poisoning. Micro-packed bed reactors address mass transfer limitations in batch systems, with Pt/C catalysts demonstrating 10× higher activity than Ni/SiO₂ in m-dinitrobenzene hydrogenation (TOF: 1,200 h⁻¹ vs. 120 h⁻¹) due to optimized H₂ dissolution [3]. For 3,5-diaminonitrobenzene synthesis, Pt/halloysite nanotube catalysts enable operation under ambient H₂ pressure (0.1 MPa) with 98% selectivity by confining Pt nanoparticles within tubular aluminosilicate supports, minimizing over-reduction [7].
Table 2: Optimized Hydrogenation Parameters for Nitro Reduction
Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd/C (1%) | 50–60 | 3–4 | Water/NaOH | 2–4 | >95 |
Pt/HNTs (outer) | 25 | 0.1 | Ethanol | 6 | 98 |
Ni/SiO₂ | 80 | 5.0 | Methanol | 8 | 92 |
Ru-CeO₂ | 100 | 2.0 | Isopropanol | 3 | 94 |
Regiospecific nitration remains pivotal for precursor synthesis. Mixed-acid nitration (H₂SO₄/HNO₃) of nitrobenzene at 50–55°C yields 93% 1,3-dinitrobenzene by exploiting the meta-directing effect of the pre-existing nitro group [8]. Optimization studies reveal that H₂SO₄ concentration (>90%) suppresses oxidative byproducts, while staged temperature control (<60°C) prevents trinitration. Subsequent amination employs coupled redox biocatalysis using hydrogenase/carbon systems (Hyd-1/C) to convert dinitro intermediates to diamines under mild conditions (1 bar H₂, pH 6.0), achieving 96% yield without dehalogenation—a common issue with Pd/C [9]. For 3,5-diaminonitrobenzene, stepwise reduction using Na₂S selectively reduces one nitro group to nitroamine before iron/HCl-mediated full reduction, though this requires precise stoichiometry to avoid polysulfide formation [8].
Continuous flow systems circumvent hazards associated with isolating reactive intermediates like 3,5-dinitrobenzoic acid. Tubular microreactors enable direct hydrogenation of dinitro compounds using immobilized Pd/C, reducing residence times to <30 minutes while maintaining >95% yield [5]. Key advantages include:
Conventional iron/acid catalysts face near-total obsolescence due to low activity (TOF < 10 h⁻¹) and environmental incompatibility. By contrast, ternary Ni-M-Al catalysts (M = Fe, Mo) exhibit synergistic effects—Ni sites activate H₂, while MoOₓ facilitates nitro group adsorption, boosting TOF to 450 h⁻¹ [6]. Biocatalytic systems like Hyd-1/C leverage enzymatic H₂ oxidation coupled with electron transfer to carbon surfaces, enabling chemoselective nitro reduction even in thiol-containing substrates—performance unattainable with Pd/C [9]. Recent advances include rare-earth-doped γ-Al₂O₃ (e.g., La/Ce-modified) that stabilize Pt nanoparticles, enhancing stability to >15 cycles with consistent 98% yield in dinitrobenzene hydrogenation [5].
Table 3: Catalyst Performance in Nitro Reduction to Amines
Catalyst Type | TOF (h⁻¹) | Cycle Stability | Functional Group Tolerance | Environmental Factor (E-factor) |
---|---|---|---|---|
Iron/Acetic acid | 8 | Not reusable | Low | >15 |
Pd/C (5%) | 220 | 5 cycles | Moderate¹ | 3.2 |
Ni-Mo-Al₂O₃ | 450 | 10 cycles | High | 1.8 |
Pt/Halloysite nanotubes | 680 | 20 cycles | High | 0.9 |
Hyd-1/C biocatalyst | 150 | 5 cycles² | Exceptional³ | 1.2 |
Footnotes:¹Dehalogenates aryl halides; ²Total turnover >1,000,000; ³Tolerates -SH, -CHO, -CN groups.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9